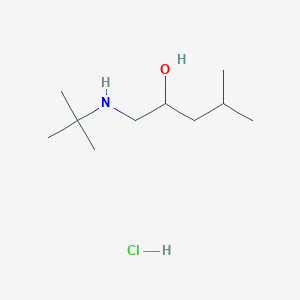![molecular formula C12H16N4O5 B4984112 (2,4-dinitrophenyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B4984112.png)
(2,4-dinitrophenyl)[2-(4-morpholinyl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-dinitrophenyl)[2-(4-morpholinyl)ethyl]amine, also known as DNPEA, is a chemical compound that has been used in scientific research for many years. It is a derivative of amphetamine and has been studied for its potential use as a tool for studying the central nervous system. DNPEA is a white crystalline powder that is soluble in water and other solvents.
作用機序
(2,4-dinitrophenyl)[2-(4-morpholinyl)ethyl]amine acts as a substrate for the monoamine transporters, which are responsible for the uptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. By acting as a substrate, (2,4-dinitrophenyl)[2-(4-morpholinyl)ethyl]amine can be taken up by these transporters and can interfere with the normal uptake of neurotransmitters. This can lead to changes in neurotransmitter levels and can affect the function of the central nervous system.
Biochemical and Physiological Effects:
(2,4-dinitrophenyl)[2-(4-morpholinyl)ethyl]amine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can lead to increased activity in the central nervous system. It has also been shown to increase heart rate and blood pressure, which can have negative effects on the cardiovascular system.
実験室実験の利点と制限
(2,4-dinitrophenyl)[2-(4-morpholinyl)ethyl]amine has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. It has also been shown to have consistent effects on the central nervous system, making it a reliable tool for studying the brain. However, there are also limitations to its use. (2,4-dinitrophenyl)[2-(4-morpholinyl)ethyl]amine can have toxic effects on cells and tissues, and its effects on the central nervous system can be complex and difficult to interpret.
将来の方向性
There are several future directions for research on (2,4-dinitrophenyl)[2-(4-morpholinyl)ethyl]amine. One area of interest is the development of new compounds that are similar to (2,4-dinitrophenyl)[2-(4-morpholinyl)ethyl]amine but have fewer side effects. Another area of interest is the study of the long-term effects of (2,4-dinitrophenyl)[2-(4-morpholinyl)ethyl]amine on the central nervous system, including its potential for addiction and tolerance. Additionally, there is interest in using (2,4-dinitrophenyl)[2-(4-morpholinyl)ethyl]amine as a tool for studying the effects of amphetamines on the brain, as well as for investigating the mechanisms of action of other drugs that affect the central nervous system.
合成法
(2,4-dinitrophenyl)[2-(4-morpholinyl)ethyl]amine can be synthesized from 2,4-dinitrophenylhydrazine and 2-(4-morpholinyl)ethylamine. The reaction takes place in the presence of a catalyst and under controlled conditions. The product is then purified using various methods, such as recrystallization or chromatography.
科学的研究の応用
(2,4-dinitrophenyl)[2-(4-morpholinyl)ethyl]amine has been used in various scientific research studies, including studies on the central nervous system, neurotransmitters, and drug addiction. It has been used as a tool for studying the effects of amphetamines on the brain and for investigating the mechanisms of action of these drugs.
特性
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2,4-dinitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O5/c17-15(18)10-1-2-11(12(9-10)16(19)20)13-3-4-14-5-7-21-8-6-14/h1-2,9,13H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYUIUZGOFCPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199357 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-fluorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4984031.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4984039.png)
![N-(1-phenylethyl)-2-{4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B4984040.png)
![1-methyl-3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B4984041.png)
methanone](/img/structure/B4984059.png)

![ethyl 1-methyl-5-({2-[(6-methyl-4-pyrimidinyl)thio]butanoyl}amino)-1H-pyrazole-4-carboxylate](/img/structure/B4984070.png)


![[1-methyl-1-(1-{1-[(2E)-3-phenyl-2-propenoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethyl]amine trifluoroacetate](/img/structure/B4984090.png)
![2-{[(2,5-dichlorophenoxy)acetyl]amino}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B4984099.png)
![2-{2-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4984106.png)
![1-[6-methyl-2,4-bis(3-nitrophenyl)-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4984116.png)
![{(2S)-1-[(2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B4984124.png)